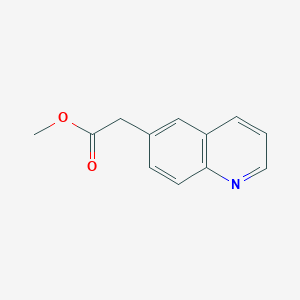

Methyl 6-quinolineacetate

Description

Historical Context of Quinolineacetic Acid Derivatives in Chemical Research

The study of quinolineacetic acid derivatives has a notable history in chemical research. Early work in the 20th century laid the foundation for understanding the synthesis and properties of these compounds. For instance, the ethyl esters of 2- and 4-quinolineacetic acids were synthesized from quinolinepyruvic esters. iu.edu Over the years, various methods have been developed for the preparation of substituted quinolineacetic acids and their derivatives. iu.edunovanet.cavanderbilt.edu These compounds have been of interest due to their potential as precursors for other valuable chemicals, including those with biological activity. iu.edu Research has explored different synthetic routes, such as the Pfitzinger reaction and the Willgerodt reaction, to create a variety of substituted quinolineacetic acids. iu.edu

Significance of Quinoline (B57606) Core Structures in Academic Investigation

The quinoline core, a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a significant scaffold in academic and industrial research. mdpi.comtandfonline.com This structural motif is present in a wide array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. orientjchem.orgjddtonline.infonih.gov The versatility of the quinoline ring allows for numerous chemical substitutions, enabling the fine-tuning of a molecule's properties for specific applications. mdpi.com In medicinal chemistry, quinoline derivatives have been investigated for a broad spectrum of pharmacological activities, such as antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. orientjchem.orgjddtonline.infonih.gov The ability to modify the quinoline structure has made it a "privileged scaffold" in drug discovery, providing a robust framework for the design of new therapeutic agents. nih.gov

Rationale for Focused Research on Methyl 6-quinolineacetate

The focused research on this compound stems from its role as a key intermediate in the synthesis of other complex molecules. It is a reactant used in the preparation of triazolopyridazines, which are being investigated as tyrosine kinase modulators. chemicalbook.com Furthermore, it has been utilized in catalytic systems for transfer hydrogenation reactions, leading to the formation of 1,2-dihydro-methyl-6-quinolineacetate, a valuable synthon for creating bioactive compounds. rsc.orgrsc.org The compound's structure, featuring both a quinoline core and a reactive ester group, makes it a versatile tool for synthetic chemists to build and diversify molecular libraries for various research purposes.

Overview of Research Trajectories for Quinoline Compounds

Research on quinoline compounds has followed several key trajectories. A significant area of focus is in drug discovery and development, where the quinoline scaffold is used to design novel therapeutic agents. orientjchem.orgresearchgate.net This includes the development of new anticancer, antimicrobial, and anti-inflammatory drugs. orientjchem.orgtandfonline.com Another important research direction is the development of new synthetic methodologies to create quinoline derivatives with greater efficiency and environmental friendliness. tandfonline.com Additionally, quinoline-based compounds are being explored for their applications in materials science, for example, in the development of luminescent materials and sensors. researchgate.net The diverse biological activities and tunable chemical properties of quinolines ensure that they will remain a subject of intensive research across multiple scientific disciplines. researchgate.net

Detailed Research Findings

Recent studies have highlighted the utility of this compound in synthetic chemistry. For instance, it has been used as a substrate in iron-catalyzed transfer hydrogenation reactions to produce 1,2-dihydro-methyl-6-quinolineacetate in high yield. rsc.orgrsc.org This reaction demonstrates a selective method for the reduction of the quinoline ring system, providing a pathway to valuable synthetic intermediates. rsc.orgrsc.org

Spectroscopic data for this compound has been characterized, although detailed spectral analyses are not extensively reported in the readily available literature. The synthesis of this compound can be achieved through the esterification of 6-quinolineacetic acid.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H11NO2 | |

| Molecular Weight | 201.22 g/mol |

Spectroscopic Data References for Related Structures

| Spectroscopic Technique | Mentioned in Relation to | Reference |

|---|---|---|

| 1H NMR, 13C NMR, FTIR, Mass Spec | Quinoline-imidazole derivatives | tandfonline.com |

| 1H NMR, 11B NMR, 31P NMR | Iron amido-borane complexes | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUOFKCRVNHDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363806 | |

| Record name | Methyl 6-quinolineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-36-6 | |

| Record name | Methyl 6-quinolineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Quinolineacetate and Analogues

Direct and Indirect Synthetic Routes

The construction of the quinoline (B57606) ring system is a foundational step in the synthesis of methyl 6-quinolineacetate. A number of classical and modern synthetic strategies are employed for this purpose, often followed by the introduction of the acetate (B1210297) side chain.

Exploration of Cyclization Reactions for Quinoline Skeleton Formation

The formation of the quinoline skeleton is typically achieved through cyclization reactions that build the bicyclic heteroaromatic ring system. Several named reactions are instrumental in this process, each offering a distinct pathway to the quinoline core.

Skraup Synthesis : This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent cyclization and oxidation. pharmaguideline.comiipseries.org

Combes Synthesis : In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using a strong acid like sulfuric acid to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Doebner-von Miller Reaction : This synthesis utilizes an α,β-unsaturated aldehyde or ketone reacting with an aniline in the presence of a Lewis acid or Brønsted acid. It is a highly versatile method for producing a wide range of substituted quinolines. pharmaguideline.comiipseries.org

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comiipseries.org The reaction can be catalyzed by acids or bases and is a straightforward method for preparing substituted quinolines. pharmaguideline.comiipseries.org

Pfitzinger Reaction : This method uses isatin and a carbonyl compound containing an α-methylene group to synthesize quinoline-4-carboxylic acids. pharmaguideline.com

Modern approaches also include electrophilic cyclization of N-(2-alkynyl)anilines, which can proceed in the presence of various electrophiles like iodine monochloride, iodine, bromine, and phenylselenyl bromide to afford 3-substituted quinolines. nih.gov

| Cyclization Reaction | Reactants | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Forms the basic quinoline structure. |

| Combes Synthesis | Aniline, 1,3-dicarbonyl compound | Yields 2,4-disubstituted quinolines. |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone | Highly versatile for substituted quinolines. |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with α-methylene carbonyl | Straightforward route to substituted quinolines. |

| Pfitzinger Reaction | Isatin, carbonyl compound with α-methylene group | Produces quinoline-4-carboxylic acids. |

| Electrophilic Cyclization | N-(2-alkynyl)aniline, electrophile | Affords 3-substituted quinolines. |

Esterification Techniques for Acetate Moiety Introduction

Once the quinoline skeleton is in place, or if a precursor with a suitable functional group is synthesized, the methyl acetate moiety can be introduced. A common and direct method for the synthesis of this compound is the Fischer esterification of 6-quinolineacetic acid. chemicalbook.comchemicalbook.com

In a typical procedure, 6-quinolineacetic acid is dissolved in methanol, and a strong acid catalyst, such as concentrated sulfuric acid, is added. chemicalbook.comchemicalbook.com The mixture is then heated under reflux. The reaction involves the protonation of the carboxylic acid by the strong acid catalyst, making it more susceptible to nucleophilic attack by the methanol. This is followed by the elimination of a water molecule to form the methyl ester. youtube.comyoutube.com This process is a type of condensation reaction. libretexts.org The reaction is driven to completion by using an excess of methanol. youtube.com After the reaction, the mixture is worked up by neutralizing the acid and extracting the product. This method is highly efficient, often yielding the product in high purity and quantity. chemicalbook.comchemicalbook.com

Condensation Reactions in Quinolineacetate Synthesis

Condensation reactions are fundamental to the synthesis of the quinoline ring itself, as seen in the Friedländer and Combes syntheses. pharmaguideline.comiipseries.org These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. wikipedia.orglabxchange.org For instance, the Friedländer synthesis is essentially an aldol-type condensation followed by cyclization and dehydration. towson.edu

The Claisen condensation, another type of condensation reaction, is useful for forming carbon-carbon bonds and could be employed in the synthesis of precursors to quinolineacetates, particularly for creating the β-keto ester functionalities that are reactants in syntheses like the Conrad-Limpach-Knorr synthesis of quinolones. pharmaguideline.comtowson.edu

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in modern synthetic strategies for quinolines, enhancing reaction rates, improving yields, and controlling selectivity. acs.orgnih.gov Both metal-based and non-metal catalysts are employed, with a growing emphasis on developing environmentally benign and reusable catalytic systems. nih.govmdpi.comnih.gov

The use of nanocatalysts has emerged as a highly effective approach for the synthesis of quinoline derivatives due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. acs.orgnih.govtaylorfrancis.com These catalysts can be readily separated from the reaction mixture and reused, aligning with the principles of green chemistry. rsc.org

Various metal-based nanocatalysts have been developed for quinoline synthesis. For example, iron-based nanoparticles, such as Fe3O4@SiO2, have been utilized to improve the yield of quinoline synthesis by stabilizing unstable intermediates. nih.gov Copper, zinc, nickel, and cobalt-based nanocatalysts have also been successfully employed in various synthetic protocols. nih.govrsc.org Gold nanoparticles have also shown excellent catalytic performance in various organic transformations, including the synthesis of quinoline derivatives. rsc.org

| Nanocatalyst Type | Key Advantages | Example Application | Yield Improvement |

| Iron-based (e.g., Fe3O4@SiO2) | High surface area, magnetic for easy separation, non-toxic. rsc.org | Friedländer synthesis of quinoline derivatives. nih.gov | Significant yield enhancement. nih.gov |

| Copper-based | Inexpensive, versatile in various coupling reactions. nih.gov | One-pot synthesis of substituted quinolines. ias.ac.in | Good to excellent yields. |

| Gold-based | Excellent catalytic performance for various reactions. rsc.org | Synthesis of quinoline and quinolone scaffolds. iipseries.org | High yields reported. |

| Nickel-based | Popular in organic synthesis for a wide range of compounds. rsc.org | Preparation of substituted quinolines. ias.ac.in | Effective in various syntheses. |

Metal-catalyzed dehydrogenative coupling reactions represent a powerful and atom-economical strategy for the synthesis of N-heterocycles, including quinolines. rsc.orgresearchgate.net These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds through the removal of hydrogen, with water and hydrogen gas often being the only byproducts. rsc.org

Ruthenium, rhodium, palladium, copper, and iridium catalysts have been effectively used in the synthesis of quinolines via the reaction of 2-aminobenzyl alcohols with carbonyl compounds or alcohols. researchgate.net The reaction mechanism is believed to proceed through the initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by a cross-aldol reaction and subsequent cyclodehydration to form the quinoline ring. researchgate.net

A notable example is the use of a bifunctional ruthenium NNN-pincer complex for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols to produce a wide variety of substituted quinolines. rsc.org This catalytic system demonstrates high efficiency with low catalyst loading and short reaction times. rsc.org Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles provide an environmentally friendly route to quinolines. organic-chemistry.org

One-Pot Synthetic Strategies

One-pot, multi-component reactions offer an efficient approach to complex molecules like quinolines from simple starting materials. A notable example is the iron(III)-catalyzed cascade reaction involving substituted anilines, aldehydes, and nitroalkanes. rsc.org This domino strategy proceeds in ambient air and produces high yields of substituted quinolines. The proposed mechanism involves a sequential aza-Henry reaction, cyclization, and denitration. rsc.org By selecting an appropriate aniline precursor, this method could be adapted for the synthesis of the quinoline-6-acetate skeleton.

| Starting Materials | Catalyst | Key Features | Potential Application |

| Anilines, Aldehydes, Nitroalkanes | Iron(III) chloride | One-pot, three-component, domino reaction, high yields rsc.org | Synthesis of the core quinoline ring of this compound analogues |

Precursor Compounds and Their Transformation

The functionalization of existing quinoline-related structures is a common and versatile strategy for creating derivatives.

Quinaldine (2-methylquinoline) and lepidine (4-methylquinoline) are valuable precursors due to the reactivity of their methyl groups. For instance, quinaldine can be oxidized using selenium dioxide (SeO₂) to form quinoline-2-carboxylic acid. This transformation highlights a potential route where a substituted lepidine could be oxidized at the 4-methyl position to generate a quinolineacetic acid, which could then be esterified to the corresponding methyl ester.

Quinoline N-oxides are highly versatile intermediates for the synthesis of quinoline derivatives. rsc.orgnih.govresearchgate.net The N-oxide group activates the quinoline ring, facilitating various transformations such as oxidations, deoxygenations, nucleophilic reactions, and cycloadditions. rsc.org This activation allows for the direct C-H functionalization of the quinoline core. While many methods focus on the C2 position, strategies for functionalizing other positions have been developed. nih.gov For example, a metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles, demonstrating the utility of N-oxides in forming new carbon-heteroatom bonds. nih.gov Such strategies could potentially be adapted for the introduction of a functional group at the 6-position, which could then be converted to an acetate moiety.

| Precursor | Reagent Type | Transformation | Key Advantage |

| Quinoline N-oxide | Varies (e.g., TsCl, CS₂, metal catalysts) | Deoxygenative C-H functionalization at C2, C3, or C8 positions rsc.orgresearchgate.netnih.gov | Activation of the quinoline ring for nucleophilic attack and other transformations rsc.org |

Substituted anilines are fundamental building blocks for constructing the quinoline ring system. nih.govresearchgate.net Various classic and modern synthetic methods utilize anilines:

Friedländer Synthesis: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Skraup and Doebner-von Miller Syntheses: These methods use anilines and α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to yield 3-halo-substituted quinolines. nih.gov

Palladium-Catalyzed Reactions: Commercially available anilines can react with aryl allyl alcohols via an oxidative cyclization to produce quinolines. nih.gov

To synthesize this compound, one would start with an aniline derivative that carries the desired acetate or a precursor group at the para position.

| Synthetic Method | Aniline Precursor | Co-reactant(s) | Key Outcome |

| Iron(III)-catalyzed cascade | Substituted aniline | Aldehyde, Nitroalkane | Substituted quinoline rsc.org |

| Electrophilic Cyclization | N-(2-alkynyl)aniline | ICl, I₂, Br₂, etc. | 3-Halogenated quinoline nih.gov |

| Palladium-catalyzed cyclization | Aniline | Aryl allyl alcohol | Substituted quinoline nih.gov |

Synthesis of this compound Derivatives

The synthesis of specific derivatives, such as halogenated analogues, requires regioselective functionalization of the quinoline ring.

Introducing multiple halogen substituents at specific positions on the quinoline ring presents a synthetic challenge. General strategies for halogenation can be employed, although achieving the specific pattern of Methyl 3,8-dibromo-5-fluoro-6-quinolineacetate would require a multi-step approach.

One strategy involves the electrophilic halogenation of the quinoline ring. However, the regioselectivity can be difficult to control. A more controlled method is to use appropriately substituted precursors. For instance, starting with a fluorinated aniline could place the fluoro group at the desired position.

The synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method provides good yields of 3-iodo-, 3-bromo-, and 3-chloroquinolines. Further halogenation of the benzo-fused ring could then be attempted. It is also possible to utilize halogenated quinoline N-oxides as substrates for further functionalization, which has been shown to be effective for producing substituted quinoline derivatives. nih.gov

Synthesis of Dihydroquinolines from Quinolineacetates

The conversion of quinolineacetates to their corresponding dihydro-derivatives is a significant transformation, leading to compounds with altered electronic and conformational properties. While specific literature on the reduction of this compound is not prevalent, the synthesis of dihydroquinolines from quinoline precursors is a well-established area of organic chemistry. These general methodologies are applicable to quinolineacetate substrates.

One of the most common methods for the reduction of the quinoline ring system is catalytic hydrogenation . This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can be tuned to control the extent of reduction, yielding either 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines. For a substrate like this compound, the ester functional group is generally stable under these conditions, allowing for selective reduction of the heterocyclic ring.

Another approach involves the use of hydride-donating reagents . Reagents such as sodium borohydride in the presence of a Lewis acid, or more powerful reducing agents like lithium aluminum hydride, can be employed. The choice of reagent is crucial to avoid the undesired reduction of the ester group.

The table below summarizes potential methods for the synthesis of dihydroquinolines from a generic quinolineacetate.

| Method | Reagents and Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | Methyl (1,2-dihydroquinolin-6-yl)acetate |

| Catalytic Hydrogenation | H₂, PtO₂, Acetic Acid | Methyl (1,2,3,4-tetrahydroquinolin-6-yl)acetate |

| Hydride Reduction | NaBH₄, CoCl₂, Methanol | Methyl (1,2-dihydroquinolin-6-yl)acetate |

These reactions provide access to a class of compounds with potential applications in medicinal chemistry and materials science, where the saturated heterocyclic core can impart desirable properties.

Preparation of Quinoline-Based Heterocyclic Systems

This compound serves as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The ester moiety can be readily converted into other functional groups, which can then participate in cyclization reactions to build new rings onto the quinoline framework.

A common strategy involves the conversion of the methyl ester to a hydrazide by reaction with hydrazine hydrate. The resulting (quinolin-6-yl)acetohydrazide is a key intermediate. This hydrazide can then be reacted with a variety of reagents to form different five-membered heterocyclic rings fused to the quinoline core. For example, reaction with carbon disulfide in the presence of a base can yield an oxadiazolethione, while reaction with a β-ketoester can lead to the formation of a pyrazole ring.

Another approach is to utilize the active methylene (B1212753) group of the acetate moiety. Under basic conditions, this group can be condensed with various electrophiles to initiate cyclization. For instance, condensation with an aromatic aldehyde followed by an intramolecular reaction could lead to the formation of a new carbocyclic or heterocyclic ring.

The following table illustrates some potential transformations of this compound into more complex heterocyclic systems.

| Intermediate | Reagent | Resulting Heterocyclic System |

| (Quinolin-6-yl)acetohydrazide | Carbon Disulfide, KOH | Oxadiazole |

| (Quinolin-6-yl)acetohydrazide | Phenyl isothiocyanate | Thiadiazole |

| (Quinolin-6-yl)acetohydrazide | Ethyl acetoacetate | Pyrazolone |

These synthetic routes expand the chemical diversity of quinoline-based compounds, providing access to novel scaffolds for biological screening and materials development.

Functionalization at Various Positions of the Quinoline Ring

The functionalization of the quinoline ring in this compound allows for the fine-tuning of its chemical and physical properties. The reactivity of the quinoline ring is a hybrid of that of benzene (B151609) and pyridine (B92270). The benzene ring portion (positions 5, 7, and 8) is more susceptible to electrophilic aromatic substitution , while the pyridine ring portion (positions 2, 3, and 4) is generally electron-deficient and more reactive towards nucleophilic substitution . masterorganicchemistry.comyoutube.comyoutube.comyoutube.commasterorganicchemistry.com

The presence of the acetate group at the 6-position, being weakly deactivating, will direct incoming electrophiles primarily to the 5 and 8-positions. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid).

Nucleophilic substitution on the pyridine ring of quinoline is more challenging and often requires harsh conditions or the presence of an activating group. However, positions 2 and 4 are the most likely sites for nucleophilic attack. Reactions such as the Chichibabin reaction can introduce an amino group at the 2-position.

The table below summarizes the expected outcomes of functionalization reactions on the quinoline ring of this compound.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl (5-nitroquinolin-6-yl)acetate and Methyl (8-nitroquinolin-6-yl)acetate |

| Bromination | Br₂, FeBr₃ | Methyl (5-bromoquinolin-6-yl)acetate |

| Sulfonation | SO₃, H₂SO₄ | Methyl (8-sulfoquinolin-6-yl)acetate |

| Amination | NaNH₂, liq. NH₃ | Methyl (2-aminoquinolin-6-yl)acetate |

These functionalization strategies are crucial for developing structure-activity relationships in medicinal chemistry and for creating tailored molecules for various applications. rsc.orgbrieflands.com

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to and from this compound is fundamental for reaction optimization and the design of new synthetic routes. This section delves into the elucidation of reaction intermediates and transition states, the analysis of reaction kinetics and thermodynamics, and the role of computational chemistry in predicting reaction mechanisms.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides a detailed picture of how a chemical transformation occurs. youtube.com While transient and often not directly observable, their structures can be inferred through a combination of experimental techniques and computational modeling.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They correspond to local energy minima on the reaction coordinate. In the synthesis of quinolines, intermediates such as enamines or imines are often proposed. Spectroscopic techniques like NMR and mass spectrometry can sometimes be used to detect stable intermediates.

Transition states represent the highest energy point along the reaction pathway for a single elementary step. ucsb.edu They are not stable species and cannot be isolated. The structure of a transition state is characterized by partially formed and partially broken bonds. youtube.com Computational chemistry is a powerful tool for determining the geometry and energy of transition states. A key characteristic of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.govnih.gov

For instance, in a study on the oxidation of quinoline, the transition state was located and characterized by the presence of one imaginary negative frequency. nih.govnih.gov This computational approach allows for the detailed examination of bond-forming and bond-breaking processes at the molecular level.

| Concept | Description | Method of Investigation |

| Reaction Intermediate | A transient species with a finite lifetime, corresponding to a local energy minimum. | Spectroscopy (NMR, IR, MS), Trapping experiments. |

| Transition State | The highest energy point in a reaction step, with no finite lifetime. ucsb.edu | Computational Chemistry (DFT calculations, frequency analysis). nih.govnih.gov |

Analysis of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative information about the rate and feasibility of a chemical process.

Reaction kinetics is concerned with the rate at which a reaction occurs and the factors that influence this rate, such as concentration, temperature, and the presence of a catalyst. The rate law for a reaction is determined experimentally and provides insight into the reaction mechanism. For example, if the rate of a reaction is found to depend on the concentration of two reactants, it suggests that both are involved in the rate-determining step. Computational studies can also be used to calculate reaction rate coefficients. mdpi.com

Thermodynamics deals with the energy changes that accompany a chemical reaction. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. The enthalpy change (ΔH) reflects the heat absorbed or released, while the entropy change (ΔS) relates to the change in disorder. These parameters can be determined experimentally through calorimetry or computationally.

A computational study on the reaction of 4-methyl aniline with OH radicals calculated the total rate coefficient of the system under various temperatures. mdpi.com Such studies are invaluable for understanding the reactivity of quinoline precursors and for optimizing reaction conditions.

| Parameter | Significance | Method of Determination |

| Rate Law | Describes the relationship between reactant concentrations and reaction rate. | Experimental monitoring of reactant/product concentrations over time. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plots (experimental), Computational calculation of transition state energy. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry, Computational Chemistry. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction. | Calculation from ΔH and ΔS, Computational Chemistry. |

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for predicting and understanding reaction mechanisms in organic synthesis. fiveable.me Methods such as Density Functional Theory (DFT) allow for the accurate calculation of the electronic structure and energy of molecules, intermediates, and transition states.

A typical computational investigation of a reaction mechanism involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting reactants and products (or intermediates). fiveable.me

Frequency Calculation: Vibrational frequencies are calculated for all optimized structures. A stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency. nih.govnih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. fiveable.me

By calculating the energies of all species along the reaction pathway, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction energies, providing a deep understanding of the reaction mechanism. For complex, multi-step reactions, computational chemistry can help to distinguish between different possible pathways and identify the most likely mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one- and two-dimensional NMR data, the precise arrangement of protons and carbons, along with their chemical environments and through-bond connectivities, can be established.

The ¹H NMR spectrum of Methyl 6-quinolineacetate provides critical information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). Experimental data recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals the characteristic signals for both the quinoline (B57606) ring system and the methyl acetate (B1210297) side chain. chemicalbook.com

The aromatic region of the spectrum displays a complex set of signals corresponding to the six protons of the quinoline core. The proton at the 2-position (H-2) appears as a doublet of doublets at δ 8.90 ppm, indicating coupling to two different neighboring protons. chemicalbook.com The downfield shift is characteristic of a proton adjacent to the heterocyclic nitrogen atom. Other signals in the aromatic region appear between δ 7.40 and δ 8.14 ppm, with their multiplicities—doublets (d), doublets of doublets (dd), and multiplets (m)—revealing the intricate coupling patterns within the fused ring system. chemicalbook.com

The aliphatic portion of the molecule is characterized by two distinct singlets. The methylene (B1212753) protons (-CH₂-) of the acetate group resonate as a singlet at δ 3.83 ppm, while the methyl protons (-OCH₃) of the ester group appear as a singlet at δ 3.73 ppm. chemicalbook.com The singlet nature of these peaks indicates the absence of adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.90 | dd | 1.7, 4.2 |

| H-4 | 7.40 | dd | 4.2, 8.3 |

| H-8 | 8.08 | d | 8.7 |

| H-3 | 8.14-8.10 | m | - |

| H-5 | 7.72 | d | 1.4 |

| H-7 | 7.65 | dd | 2.0, 8.7 |

| -CH₂- | 3.83 | s | - |

| -OCH₃ | 3.73 | s | - |

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known structure and typical values for similar chemical environments. This analysis is crucial for confirming the carbon framework of the molecule. The spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group is anticipated to be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The nine carbons of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). The chemical shifts within this region are influenced by the nitrogen atom and the position of the acetate substituent. The methylene carbon (-CH₂-) is predicted to appear around δ 40-45 ppm, while the methyl carbon (-OCH₃) of the ester would be the most upfield signal, expected around δ 52 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170-175 |

| Quinoline C (quaternary) | 145-150 |

| Quinoline C-H | 120-140 |

| -OCH₃ | 51-53 |

| -CH₂- | 40-45 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. Significant cross-peaks would be expected between the coupled protons on the quinoline ring, confirming their connectivity and aiding in the specific assignment of H-5, H-7, and H-8, as well as the protons on the pyridine (B92270) portion of the ring system. No cross-peaks would be observed for the -CH₂- and -OCH₃ protons, as they are singlets with no adjacent protons to couple with.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

A cross-peak between the methylene protons (-CH₂- at δ 3.83) and the quinoline carbon at the 6-position (C-6), definitively linking the acetate side chain to the quinoline core.

Correlations from the methylene protons to the carbonyl carbon (C=O).

Correlations from the methyl protons (-OCH₃ at δ 3.73) to the carbonyl carbon (C=O).

Multiple correlations from the quinoline protons to various quinoline carbons, confirming the structure of the fused ring system and the assignment of quaternary carbons which show no signal in other types of spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₂H₁₁NO₂), the calculated molecular weight is 201.22 g/mol . alfa-chemistry.com Electrospray mass spectrometry (ESMS) data shows a molecular ion peak [M+H]⁺ at m/z 202.14, which is consistent with the expected molecular weight. chemicalbook.com

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 201 would be expected. The fragmentation pattern would likely be dominated by cleavages related to the ester group and the stability of the quinoline ring. Probable fragmentation pathways include:

Loss of the methoxy (B1213986) radical (·OCH₃): Cleavage of the O-CH₃ bond would result in a fragment ion at m/z 170.

Loss of the carbomethoxy group (·COOCH₃): This would lead to a fragment at m/z 142.

McLafferty Rearrangement: While less common for this specific structure, rearrangements are a possibility.

Cleavage of the C-C bond adjacent to the ring: Loss of the ·CH₂COOCH₃ radical would generate a quinoline cation fragment, though this may be less favored.

The stability of the aromatic quinoline ring would likely make it a prominent feature in the mass spectrum, with many fragments retaining this core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent features in the IR spectrum would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.

C-O Stretch: The C-O single bond stretches of the ester group would likely produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The quinoline ring would exhibit several medium to strong absorption bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂-) and methyl (-CH₃) groups will show medium to strong bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3010-3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Ester C=O | Stretch | 1735-1750 | Strong |

| Aromatic C=C/C=N | Stretch | 1450-1600 | Medium-Strong |

| Ester C-O | Stretch | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planarity of the quinoline ring system and reveal the conformation of the methyl acetate side chain relative to the ring. Furthermore, it would elucidate the crystal packing arrangement, identifying any intermolecular forces such as π-π stacking interactions between the quinoline rings of adjacent molecules or other weaker hydrogen bonds that stabilize the crystal lattice.

Application of Computational Analysis in Spectroscopic Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data and provide a deeper understanding of the molecular structure. rsc.org For complex molecules like quinoline derivatives, DFT calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the definitive assignment of NMR signals and vibrational modes. mdpi.com

The standard approach involves optimizing the molecular geometry of this compound using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the NMR shielding tensors, which are then converted into chemical shifts. mdpi.com Similarly, frequency calculations can predict the vibrational modes, allowing for a theoretical IR spectrum to be generated and compared with experimental results. researchgate.net

This computational analysis is invaluable for several reasons:

Signal Assignment: It can unambiguously assign ¹H and ¹³C NMR signals, especially for the closely spaced peaks in the aromatic region of the quinoline ring system.

Structural Verification: A strong correlation between the calculated and experimental spectra provides a high level of confidence in the proposed structure. mdpi.com

Understanding Electronic Effects: The calculations can provide insight into how the electronic properties of the quinoline ring influence the chemical environment of the acetate substituent, and vice versa.

Table 3: Comparison of Experimental and Representative Calculated ¹H NMR Data

| Assignment | Experimental δ (ppm) chemicalbook.com | Representative Calculated (DFT) δ (ppm) |

| H-2 | 8.90 | 8.85 - 8.95 |

| H-4 | 8.14-8.10 | 8.10 - 8.20 |

| H-8 | 8.08 | 8.05 - 8.15 |

| H-5 | 7.72 | 7.70 - 7.80 |

| H-7 | 7.65 | 7.60 - 7.70 |

| H-3 | 7.40 | 7.35 - 7.45 |

| -CH₂- | 3.83 | 3.80 - 3.90 |

| -OCH₃ | 3.73 | 3.70 - 3.80 |

| Calculated values are representative examples demonstrating the typical high correlation found in DFT studies of quinoline derivatives. mdpi.com |

The synergy between high-resolution experimental spectroscopy and theoretical DFT calculations provides a robust and comprehensive framework for the structural elucidation of this compound.

Theoretical and Computational Studies of Methyl 6 Quinolineacetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dntb.gov.uaresearchgate.net It is particularly effective for calculating the optimized geometry and electronic properties of molecules like Methyl 6-quinolineacetate. By employing functionals such as B3LYP combined with basis sets like 6-31G(d,p), researchers can determine key parameters that govern the molecule's stability and chemical behavior. nih.gov

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more polarizable and reactive. nih.gov Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from these FMO energies to quantify the molecule's reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how this compound might interact with biological receptors or other reactants.

| Parameter | Description | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 3.5 Debye |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.25 to 3.75 eV |

DFT calculations are also highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific functional groups and bond movements within the this compound structure. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing information on the absorption wavelengths (λmax) and oscillator strengths. These predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the quinoline chromophore and its substituents.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(C=O) | ~1750 (Scaled) | ~1735 | Ester carbonyl stretch |

| ν(C=N) | ~1620 (Scaled) | ~1600 | Quinoline ring stretch |

| ν(C-H)aromatic | ~3080 (Scaled) | ~3060 | Aromatic C-H stretch |

| ν(C-H)aliphatic | ~2970 (Scaled) | ~2950 | Methyl group C-H stretch |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a detailed view of conformational changes and molecular flexibility. biorxiv.orgmdpi.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. nih.gov These models are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency or selectivity.

SAR studies can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. They rely on the analysis of a set of molecules known to be active against the target. nih.govnih.gov By comparing the structural, steric, and electronic properties of active and inactive molecules, a pharmacophore model can be developed. This model represents the essential features a molecule must possess to bind to the target. For this compound, a ligand-based approach would involve comparing it with other quinoline derivatives to identify key features responsible for a specific biological effect. nih.gov

Structure-Based Approaches: When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography or NMR), structure-based methods like molecular docking can be employed. nih.gov Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a receptor. nih.govmdpi.com This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. A structure-based study of this compound would involve docking it into a target's binding pocket to predict its binding affinity and mode of action.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me The fundamental principle is that the activity of a molecule is a function of its physicochemical properties. fiveable.me

To build a QSAR model, a set of known active compounds (a training set) is used. For each compound, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its hydrophobicity (LogP), electronic properties (dipole moment), and steric properties (molar refractivity). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. fiveable.menih.gov

Activity = f (Descriptor 1, Descriptor 2, ...) + error wikipedia.org

Once validated, this QSAR model can be used to predict the activity of new, untested compounds, such as novel derivatives of this compound. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active. youtube.com

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | LogP | Partition coefficient between octanol and water |

| Electronic | Dipole Moment | Molecular polarity |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric/Topological | Wiener Index | Molecular branching |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

There is no available research on the investigation of Methyl 6-quinolineacetate as an enzyme inhibitor. Consequently, data regarding specific enzyme targets, kinetic characterization of inhibition, mechanistic aspects of enzyme-inhibitor interactions, and its impact on biological pathways are not available.

Mechanistic Aspects of Enzyme-Inhibitor Interactions

Without evidence of enzyme inhibition, there is no information on the mechanistic aspects of any potential interactions.

Impact on Biological Pathways

The impact of this compound on any biological pathways has not been documented in the scientific literature.

Receptor Binding and Modulation

There is no available information from receptor binding assays or functional studies to suggest that this compound acts as a modulator of any specific receptors.

Ligand-Receptor Interactions

Ligand-receptor interactions are fundamental to cellular communication and are a primary focus in drug discovery. nih.gov The binding of a ligand, such as a derivative of this compound, to a receptor protein initiates a signaling cascade that results in a physiological response. The strength and specificity of this interaction are determined by the molecular structures of both the ligand and the receptor's binding site. Computational and experimental methods are used to study these interactions, modeling the product of ligand and receptor expression to quantify the interaction strength. nih.gov

The quinoline (B57606) ring system is a versatile scaffold for designing ligands that can interact with a wide range of biological targets. For instance, studies on metabotropic glutamate (B1630785) receptor 5 (mGlu5), a key G-protein coupled receptor (GPCR) in the central nervous system, have identified various allosteric modulators. nih.gov While not all are direct derivatives of this compound, the principles governing their interaction with the receptor's seven-transmembrane (7TM) domain provide a blueprint for designing quinoline-based ligands that can bind to specific allosteric sites, distinct from the primary (orthosteric) ligand binding site. nih.govnih.gov The interaction often involves hydrogen bonds, hydrophobic interactions, and other non-covalent forces, which are influenced by the specific substituents on the quinoline core. drugdesign.org

Development of this compound as a Synthon for Bioactive Compounds

In synthetic organic chemistry, a "synthon" is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound serves as a valuable synthon, providing a pre-formed quinoline core that can be elaborated into more complex, biologically active molecules. The ester group at the 6-position offers a reactive handle for various chemical transformations, allowing for the extension of the molecule and the introduction of new functional groups.

The utility of the quinoline scaffold as a starting point for synthesis is well-documented. For example, various quinoline derivatives have been synthesized to explore their potential as antibacterial, anthelmintic, and anti-inflammatory agents. jneonatalsurg.com In a typical synthetic approach, a functionalized quinoline, such as a methyl-substituted 2-chloro-3-formylquinoline, can be used as the initial building block to create a library of new compounds through reactions like Schiff base formation. jneonatalsurg.com Similarly, ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate, a related quinolone structure, has been used as the starting material to synthesize a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides for evaluation as anticancer agents. mdpi.com These examples highlight the role of the core quinoline structure as a foundational element for building diverse and potent bioactive compounds.

Medicinal Chemistry Development

Design and Synthesis of Derivatives for Enhanced Biological Activity

The core principle of medicinal chemistry is the iterative design and synthesis of new molecules to improve their therapeutic properties. Starting with a lead compound like this compound, chemists systematically modify its structure to enhance its biological activity, selectivity, and pharmacokinetic profile.

This process involves creating a series of derivatives where different parts of the molecule are altered. For instance, researchers have synthesized novel quinoline derivatives by introducing various substituted hydrazides to create new Schiff bases, which were then evaluated for antibacterial and anthelmintic properties. jneonatalsurg.com In another study focused on developing anticancer agents, twenty-one derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide were synthesized to target the phosphatidylinositol 3-kinase (PI3Kα) enzyme. mdpi.com The design of these derivatives often employs structure-based drug design and molecular modeling to predict which modifications will lead to better interactions with the target protein. mdpi.com Similarly, linking different substituted phenylhydrazone groups to a quinoxaline (B1680401) scaffold, a bioisostere of quinoline, led to the creation of compounds with potent antifungal and antioxidant activities. nih.gov This strategic modification of the core structure is essential for optimizing a compound's therapeutic potential.

Table 1: Examples of Synthesized Quinoline/Quinoxaline Derivatives and Their Bioactivities

| Parent Scaffold | Derivative Class | Target Activity | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline | Schiff Bases (IIIa-f) | Antibacterial, Anthelmintic | Compounds IIIb and IIIc showed good efficacy against Gram-positive and Gram-negative bacteria. | jneonatalsurg.com |

| Quinolone | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer (PI3Kα inhibition) | Compound 16 showed significant inhibitory activity against Caco-2 (IC50 = 13 µM) and HCT-116 (IC50 = 240.2 µM) cancer cell lines. | mdpi.com |

| Quinoxaline | (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives | Antifungal, Antioxidant | Compound 6p was a highly potent antifungal agent against Rhizoctonia solani (EC50 = 0.16 μg·mL⁻¹). | nih.gov |

| Norfloxacin (a quinolone) | N4-substituted piperazinyl amino acid derivatives | Antibacterial | Several derivatives showed enhanced activity against norfloxacin-resistant E. coli compared to the parent drug. | nih.gov |

Exploration of Structure-Activity Relationships in Drug Discovery

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization. nih.govresearchgate.net By synthesizing and testing a series of related compounds, researchers can determine which molecular features are essential for biological activity. drugdesign.org This knowledge guides the design of next-generation compounds with improved properties.

In the context of quinoline derivatives, SAR studies have provided critical insights. For example, research on c-Met inhibitors revealed the importance of an acylthiourea moiety for effective binding to the c-Met protein's ATP site. nih.gov In the development of anticancer quinolones targeting PI3Kα, the synthesis of 21 different derivatives allowed for a detailed analysis of how different substituents on the N-phenyl ring affect inhibitory activity against cancer cell lines. mdpi.com For instance, the specific substitutions on compound 16 in that study resulted in significantly higher potency compared to other analogues like compound 8 . mdpi.com Similarly, a study on quinoxaline derivatives found that the type and position of substituents on the phenylhydrazone moiety had a dramatic effect on antifungal and antioxidant potency. nih.gov These studies create a map that links specific structural changes to changes in biological function, allowing for the rational design of more effective drugs. drugdesign.org

Applications in Targeted Therapies

Targeted therapies are designed to interfere with specific molecules or pathways involved in the growth, progression, and spread of diseases like cancer. nih.gov This approach offers greater precision and potentially fewer side effects compared to traditional chemotherapy. The development of kinase inhibitors is a prime example of successful targeted therapy. nih.govmdpi.com

Derivatives of the quinoline scaffold are actively being investigated for use in targeted therapies. The aforementioned study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides is a direct example, as these compounds were specifically designed to inhibit PI3Kα, a kinase that is frequently mutated and overactive in various cancers. mdpi.com By blocking this enzyme, the compounds can disrupt a critical signaling pathway that cancer cells rely on for survival and proliferation. Induced-fit docking studies confirmed that the quinolone scaffold fits within the kinase domains of PI3Kα and forms key hydrogen bonds with important binding residues. mdpi.com This research exemplifies how a synthon like this compound can be the starting point for developing highly specific inhibitors for use in targeted cancer therapy. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Quinolineacetates

The development of efficient and versatile synthetic strategies for quinoline (B57606) derivatives is crucial for accessing novel analogs with enhanced properties. Traditional methods for quinoline synthesis are often effective but may have limitations regarding substrate scope, reaction conditions, or environmental impact. acs.org Consequently, researchers are continuously exploring innovative approaches.

One prominent area of advancement is the use of multicomponent reactions (MCRs) . MCRs offer the advantage of constructing complex molecular architectures in a single step from multiple starting materials, which is highly efficient. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These methods are characterized by high atom economy and the ability to introduce significant structural diversity. rsc.org

Another key strategy is C-H bond functionalization . This approach allows for the direct modification of the quinoline core, enabling the introduction of various functional groups at specific positions. rsc.org For instance, C-8 functionalization of quinoline is a pivotal transformation that enables the diversification of quinoline derivatives for applications in medicinal chemistry, materials science, and catalysis. rsc.org

The synthesis of Methyl 6-quinolineacetate itself can be achieved through the esterification of 6-quinolineacetic acid. A typical laboratory-scale synthesis involves dissolving 6-quinolineacetic acid in methanol and slowly adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for several hours. After cooling and removal of the volatile solvent, the residue is diluted with an organic solvent like ethyl acetate (B1210297) and neutralized. Subsequent extraction and purification steps yield this compound as a clear brown oil. chemicalbook.com

More recently, the use of nanocatalysts in quinoline synthesis has gained attention as a green and efficient alternative. For example, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to enhance reaction yields and reduce reaction times in the synthesis of quinoline derivatives. nih.gov These nanomaterials can act as catalysts in both the condensation and cyclization steps of quinoline synthesis. nih.gov

| Synthetic Method | Key Advantages | Example Reaction |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, structural diversity | Povarov, Gewald, Ugi reactions for quinoline scaffolds rsc.org |

| C-H Bond Functionalization | Direct modification of the quinoline core, precise introduction of functional groups | C-8 functionalization for diverse applications rsc.org |

| Nanocatalysis | Enhanced yields, reduced reaction times, environmentally friendly | Fe3O4@SiO2 catalyzed synthesis of 2-methyl-6-nitroquinoline nih.gov |

| Classical Esterification | Straightforward for specific esters | Synthesis of this compound from 6-quinolineacetic acid chemicalbook.com |

Advanced Computational Approaches for Structure-Function Prediction

Computational methods are indispensable tools in modern drug discovery and materials science for predicting the properties and functions of novel compounds. For quinolineacetates, these approaches can accelerate the design and identification of molecules with desired activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models based on 2D and 3D molecular descriptors, QSAR can predict the activity of new quinoline derivatives. nih.gov Machine learning algorithms, such as k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB), are increasingly being used to build robust QSAR models. nih.gov For example, a GB-based QSAR model has been developed to predict the inhibitory activity of quinoline derivatives against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. nih.gov This method helps to understand drug-receptor interactions and binding affinities, providing a rational basis for drug design. nih.gov Docking studies have been used to investigate the binding modes of quinoline derivatives with various targets, including HIV reverse transcriptase and the active site of lactate dehydrogenase in Plasmodium falciparum. nih.govnih.gov

The integration of multiple computational approaches, from multiple sequence alignment to molecular docking-based virtual screening, provides a comprehensive strategy for protein function prediction. nih.gov These methods allow for the construction of 3D protein models, the identification of binding sites, and the screening of chemical libraries to find potential ligands. nih.gov Artificial intelligence-aided methods, including machine learning and deep learning, are also rapidly advancing the field of protein structure and function prediction. nih.gov

| Computational Approach | Application for Quinolineacetates | Key Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activities (e.g., anticancer, antimalarial) nih.govnih.gov | Correlation of molecular structure with activity, guidance for designing more potent compounds. nih.gov |

| Molecular Docking | Understanding ligand-target interactions and predicting binding affinities nih.govresearchgate.net | Elucidation of binding modes, rational drug design. nih.gov |

| Virtual Screening | Identifying potential lead compounds from large chemical libraries nih.gov | Efficient discovery of new active molecules. |

| AI and Machine Learning | Developing predictive models for structure and function nih.govnih.gov | Enhanced accuracy and speed in predicting compound properties. |

Expansion of Biological Target Identification and Validation

Identifying and validating the biological targets of quinolineacetates is fundamental to understanding their mechanisms of action and therapeutic potential. The diverse biological activities reported for quinoline derivatives suggest that they interact with a wide range of molecular targets.

Quinoline derivatives have been shown to possess anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. wikipedia.orgarabjchem.orgarabjchem.org Their anticancer effects, for instance, are mediated through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgnih.gov Some quinoline derivatives can induce apoptosis, disrupt cell migration, and inhibit angiogenesis in cancer cells. arabjchem.org A novel quinoline derivative, 91b1, has been shown to exert its anticancer effect by downregulating the gene Lumican. nih.gov

In the context of infectious diseases, quinoline-based compounds have long been used as antimalarials, with chloroquine being a well-known example. wikipedia.org More recent research has focused on developing new quinoline derivatives that can overcome drug resistance. nih.gov Furthermore, quinoline derivatives have been investigated as inhibitors of enzymes like α-glucosidase, which is a target for managing type 2 diabetes. nih.govnih.gov

In silico target identification has emerged as a powerful approach to discover new biological targets for small molecules. nih.gov This can be achieved through methods like inverse virtual screening, where a compound is docked against a library of potential protein targets to identify those with the highest binding affinity. nih.gov Chemical proteomics is another advanced technique that uses chemical probes to enrich and identify the molecular targets of a compound from complex biological samples. nih.gov

| Biological Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Tyrosine kinases, Topoisomerases, α-Glucosidase arabjchem.orgnih.gov | Cancer, Diabetes |

| Structural Proteins | Tubulin arabjchem.org | Cancer |

| Other Proteins | P-glycoprotein nih.gov | Cancer (Multidrug Resistance) |

| Genes | Lumican nih.gov | Cancer |

Integration with Materials Science for Novel Applications

Beyond their therapeutic potential, quinoline derivatives are increasingly being explored for their applications in materials science due to their unique optical and electronic properties. arabjchem.orgresearchgate.net

In the field of photovoltaics , quinoline derivatives have been investigated as components of dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net Their tunable absorption spectra and energy levels make them suitable for use as sensitizers that absorb light and inject electrons into a semiconductor material. researchgate.net

Quinoline-based compounds have also shown promise in organic light-emitting diodes (OLEDs) . They can be used in the emissive layer of OLEDs, where their fluorescence properties are harnessed to produce light. researchgate.net For example, tris(8-hydroxyquinolinato)aluminium (Alq3) is a well-known electron-transporting and light-emitting material used in OLEDs.

Furthermore, the electrical properties of quinoline derivatives make them candidates for use in organic field-effect transistors (OFETs) . researchgate.net These materials can act as the semiconductor layer in transistors, which are fundamental components of modern electronics. The development of quinoline-containing benzoxazine resins also points to their potential application as self-extinguishing polymer materials. mdpi.com

| Application Area | Role of Quinoline Derivatives | Example Compound/System |

| Photovoltaics | Dyes in Dye-Sensitized Solar Cells (DSSCs) | Pyrazoloquinoline derivatives researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Emission layer materials | Tris(8-hydroxyquinolinato)aluminium (Alq3) researchgate.net |

| Organic Field-Effect Transistors (OFETs) | Organic semiconductor materials | Ester-flanked quinolones researchgate.net |

| Advanced Polymers | Monomers for self-extinguishing resins | Quinoline-containing benzoxazines mdpi.com |

Q & A

(Basic) What are the critical steps for synthesizing Methyl 6-quinolineacetate with high purity, and how can reaction conditions be optimized?

To synthesize this compound, focus on:

- Precursor selection : Use 6-methoxyquinoline derivatives (e.g., 2-methyl-6-quinolinecarboxylic acid) as starting materials, leveraging esterification or carboxylate methylation protocols .

- Catalyst optimization : Employ acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) for ester formation, monitoring reaction progress via TLC or HPLC.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product. Purity can be confirmed via melting point analysis (e.g., mp 96–99°C for related quinoline esters) and NMR spectroscopy .

(Advanced) How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Systematic review framework : Conduct a meta-analysis to aggregate data from heterogeneous studies, accounting for variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and solvent effects .

- Statistical reconciliation : Apply mixed-effects models to quantify variability between studies. For example, if IC₅₀ values conflict, evaluate differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols .

- Experimental replication : Reproduce key studies under controlled conditions, standardizing parameters such as pH, temperature, and incubation time .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C NMR : Identify key signals, such as the methyl ester proton (δ ~3.9 ppm) and quinoline aromatic protons (δ 7.5–8.9 ppm). Compare with published spectra of analogous compounds (e.g., 6-methoxyquinoline derivatives) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 201.0794 for C₁₂H₁₁NO₂) and fragmentation patterns.

- IR spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H bands .

(Advanced) What computational strategies can predict the reactivity or binding modes of this compound in drug discovery contexts?

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Parameterize the quinoline ring’s electron density and ester group’s steric effects .

- DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., hydrolysis rates) .

- MD simulations : Simulate solvation dynamics in aqueous or lipid environments to assess stability and membrane permeability .

(Basic) How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety protocols : Review Safety Data Sheets (SDS) for related quinoline esters, which recommend using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritancy .

- Storage : Store in airtight containers at 2–8°C, protected from light to prevent ester hydrolysis. Monitor for discoloration or precipitate formation as signs of degradation .

(Advanced) What methodologies are effective for analyzing trace impurities in this compound batches?

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Detect impurities at 254 nm and confirm structures via MS/MS .

- Quantitative NMR (qNMR) : Spiking experiments with deuterated internal standards (e.g., DMSO-d₆) can quantify impurities down to 0.1% .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways and validate analytical methods .

(Basic) How should a literature review on this compound be structured to identify knowledge gaps?

- Database utilization : Search SciFinder and Web of Science using keywords like "quinolineacetate derivatives" and "methyl ester synthesis." Filter results to exclude non-peer-reviewed sources .

- Taxonomy of applications : Categorize studies into synthesis, bioactivity, and mechanistic research. Tabulate findings (e.g., Table 1: Reported IC₅₀ Values Across Studies) to highlight inconsistencies .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Analog synthesis : Modify the quinoline core (e.g., substituents at C-2 or C-6) or ester group (e.g., ethyl vs. methyl). Assess changes via bioassays (e.g., antimicrobial activity) .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical functional groups. Validate with mutagenesis or competitive binding assays .

- Toxicity screening : Test analogs in zebrafish or in vitro hepatocyte models to prioritize candidates with improved therapeutic indices .

(Basic) What are the best practices for documenting experimental procedures involving this compound?

- Detailed protocols : Specify reagent grades (e.g., ≥97% purity), equipment (e.g., Schlenk lines for air-sensitive steps), and reaction times/temperatures .

- Data repositories : Archive raw spectra and chromatograms in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

(Advanced) How can researchers integrate this compound into multi-target drug discovery frameworks?

- Network pharmacology : Construct protein-protein interaction networks (e.g., via STRING DB) to identify synergistic targets. Validate with dual-luciferase reporter assays .

- Polypharmacology profiling : Screen against panels of kinases, GPCRs, and ion channels using high-throughput platforms (e.g., Eurofins Panlabs) .

- In silico synergy prediction : Apply machine learning models to predict additive or antagonistic effects when combined with existing drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.